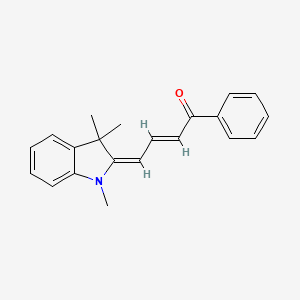
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a useful research compound. Its molecular formula is C21H21NO and its molecular weight is 303.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-EN-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a phenyl group and an indole derivative that contribute to its pharmacological properties. Its structural formula can be represented as follows:
This compound's unique structure suggests potential interactions with various biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is crucial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Anticancer Properties : Preliminary studies indicate that the compound may induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Anticancer | Induction of apoptosis |
1. Antioxidant Activity
A study demonstrated that this compound exhibited significant antioxidant activity in vitro. The compound effectively reduced oxidative stress markers in cellular models exposed to hydrogen peroxide.
2. Anti-inflammatory Effects
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly decreased the levels of TNF-alpha and IL-6. This suggests its potential utility in treating inflammatory conditions.
3. Anticancer Activity
In vitro studies using various cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis. Notably, it was found to downregulate Bcl-2 expression while upregulating Bax expression, indicating a shift towards pro-apoptotic signaling pathways.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The mechanism involves the inhibition of specific proteins that are crucial for cancer cell survival. For instance, compounds structurally related to (2E,4E)-1-Phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-one have shown efficacy against various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in bacteria and fungi .
Organic Photovoltaics
The compound's unique electronic properties make it a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being explored in the development of more efficient solar cells .
Dye-Sensitized Solar Cells
Due to its strong light absorption capabilities, this compound is also being investigated as a dye in dye-sensitized solar cells (DSSCs). The incorporation of this compound could enhance the efficiency of energy conversion in these devices .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated various derivatives of indole-based compounds for their anticancer properties. The findings indicated that modifications to the indole structure significantly enhanced cytotoxicity against breast and lung cancer cell lines. The compound was noted for its ability to induce cell death through mitochondrial pathways .
Case Study 2: Antimicrobial Testing
In another study focused on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results demonstrated a significant reduction in bacterial growth at certain concentrations, suggesting its potential as a therapeutic agent in treating bacterial infections .
Propriétés
Numéro CAS |
14575-25-8 |
|---|---|
Formule moléculaire |
C21H21NO |
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
1-phenyl-4-(1,3,3-trimethylindol-2-ylidene)but-2-en-1-one |
InChI |
InChI=1S/C21H21NO/c1-21(2)17-12-7-8-13-18(17)22(3)20(21)15-9-14-19(23)16-10-5-4-6-11-16/h4-15H,1-3H3 |
Clé InChI |
FWAPKZOTGYVZSA-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |
SMILES canonique |
CC1(C2=CC=CC=C2N(C1=CC=CC(=O)C3=CC=CC=C3)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















